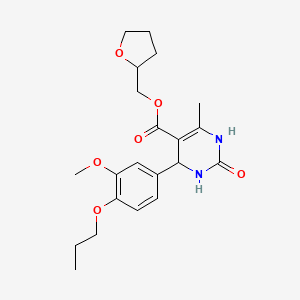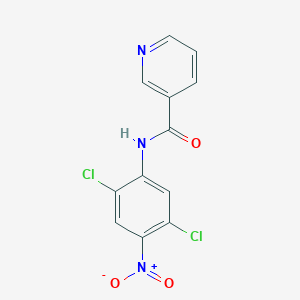![molecular formula C30H35N3O2 B5142974 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a piperidine-based compound that was first synthesized in the 1980s and has since been used in a variety of laboratory experiments.
作用機序
The mechanism of action of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine is not fully understood, but it is believed to act as a competitive antagonist at nicotinic acetylcholine receptors. This compound has also been shown to modulate the activity of G protein-coupled receptors by binding to the receptor and altering its conformation. In addition, this compound has been shown to interact with lipids and affect the structure and function of lipid membranes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels and the inhibition of neurotransmitter release. This compound has also been shown to affect the structure and function of lipid membranes, leading to changes in cell signaling and membrane permeability. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine in lab experiments is its high affinity and selectivity for nicotinic acetylcholine receptors. This compound has also been shown to be stable and easy to work with in experimental settings. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine, including the development of new synthetic methods for the compound and the study of its potential therapeutic applications. This compound has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research in this area is warranted. In addition, the study of this compound's interactions with lipids and its effects on membrane structure and function could lead to new insights into cell signaling and membrane biology.
合成法
The synthesis of 1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine involves several steps, starting with the reaction of piperidine with phthalic anhydride to form 4-phthalimido-piperidine. This intermediate is then reacted with benzyl bromide to form 4-benzylphthalimido-piperidine, which is subsequently reacted with sodium hydride and 4-(2-bromoethoxy)phenol to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine has been used in a variety of scientific research applications, including as a ligand for the study of nicotinic acetylcholine receptors. This compound has also been used as a tool for the study of G protein-coupled receptors, which are involved in a wide range of physiological processes. In addition, this compound has been used as a probe for the study of lipid-protein interactions and as a fluorescent label for the study of protein dynamics.
特性
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c34-29(31-18-8-3-9-19-31)24-35-28-16-14-27(15-17-28)30-32(22-25-10-4-1-5-11-25)20-21-33(30)23-26-12-6-2-7-13-26/h1-2,4-7,10-17,30H,3,8-9,18-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFWBJGGLLPJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)